(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Overview
Description
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a tetrahydropyran derivative in the presence of a suitable catalyst. The reaction is usually carried out at room temperature in the dark for about 12 hours, yielding the desired compound in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWQUFZZGJCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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